AEG40826

SMAC mimetic cIAP1 cIAP2

AEG40826 (HGS1029) is a discontinued, bivalent SMAC mimetic. Its distinct value for translational research lies in its terminated clinical trajectory, making it an ideal historical reference control for benchmarking newer IAP antagonists like Tolinapant or Xevinapant. Deploy this compound to establish baseline IAP degradation responses in comparative pharmacology, to study pulse-dose PK/PD via its validated weekly IV bolus protocol, or as a representative bivalent scaffold tool for dissecting bivalent vs. monovalent architecture in apoptosis pathway interrogation. Bulk pricing requires custom quotation.

Molecular Formula
Molecular Weight
CAS No. 1107664-44-7
Cat. No. B612066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEG40826
CAS1107664-44-7
SynonymsHGS1029;  HGS-1029;  HGS 1029;  AEG40826;  AEG-40826;  AEG 40826;  AEG408262 HCl.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AEG40826 (HGS1029, CAS 1107664-44-7) for Scientific Procurement: IAP Antagonist Baseline Characterization and Research Utility


AEG40826 (also known as HGS1029) is a second mitochondria-derived activator of caspases (SMAC) mimetic and inhibitor of apoptosis (IAP) family protein antagonist with potential antineoplastic activity . It functions as a bivalent SMAC mimetic that targets the BIR3 domains of XIAP, cIAP1, and cIAP2, disrupting their E3 ubiquitin ligase activity to promote caspase activation and apoptosis . AEG40826 was developed by Aegera Therapeutics and licensed to Human Genome Sciences (HGS), reaching Phase 1 clinical evaluation in patients with advanced solid tumors [1].

Why AEG40826 Cannot Be Substituted with Generic SMAC Mimetics in IAP-Targeted Research Applications


The IAP antagonist class encompasses structurally and functionally distinct subclasses—monovalent versus bivalent SMAC mimetics, and non-peptidomimetic antagonists such as ASTX-660 [1]. Even among bivalent SMAC mimetics, binding affinities differ substantially: for example, Birinapant exhibits Kd < 1 nM for cIAP1, 36 nM for cIAP2, and 45 nM for XIAP, while AEG40826's quantitative binding data remain unpublished, a critical documentation gap that prevents equivalence assumptions [2]. Monovalent mimetics such as AT-406/Debio-1143 (Ki = 1.9 nM for cIAP1, 5.1 nM for cIAP2, 66.4 nM for XIAP) and GDC-0152 (Ki = 17 nM for cIAP1, 43 nM for cIAP2, 28 nM for XIAP) show distinct selectivity fingerprints [2]. ASTX-660, a non-peptidomimetic antagonist, exhibits EC50 = 0.32 for cIAP1 and 5.1 for XIAP [2]. Without AEG40826-specific quantitative comparator data, substitution by any in-class alternative introduces experimental variables that may alter apoptosis signaling outcomes. Furthermore, AEG40826's terminated clinical development trajectory [3] distinguishes it from actively developed comparators like Tolinapant (ASTX660) and Xevinapant (Debio 1143), which maintain active Phase 1/2 clinical programs [3]—a consideration for translational research continuity.

AEG40826 Quantitative Differentiation Evidence: Comparative Data for Informed Procurement and Experimental Design


Binding Affinity Data Availability: AEG40826 Versus Bivalent and Monovalent SMAC Mimetics

In a comprehensive comparative analysis of SMAC mimetics, quantitative binding affinity data (Ki/Kd) for AEG40826 (HGS1029) were not published, whereas multiple comparators including Birinapant (bivalent) and AT-406, GDC-0152 (monovalent) had reported binding constants derived from fluorescence-polarization competition assays [1]. The table in the publication explicitly notes 'No published data available' for HGS1029/AEG40826 [1]. This absence of publicly accessible binding data represents a measurable documentation gap rather than a potency differential.

SMAC mimetic cIAP1 cIAP2 XIAP binding affinity fluorescence polarization

Clinical Development Status: AEG40826 Versus Active IAP Antagonist Clinical Programs

AEG40826 (HGS1029) completed a Phase 1 dose-escalation clinical trial (NCT00708006) enrolling 66 patients with advanced solid tumors but has no active clinical listings as of 2024, whereas structurally distinct comparators Tolinapant (ASTX660) and Xevinapant (Debio 1143) maintain multiple active clinical programs [1]. The clinical development of AEG40826 was discontinued after Phase 1, while Tolinapant has 4 active listings and Xevinapant has 3 active listings [1]. AEG40826 was administered intravenously on days 1, 8, and 15 of each 28-day cycle [2].

clinical trial Phase 1 drug development advanced solid tumors IAP antagonist

In Vivo Target Engagement: IAP Protein Degradation in Human Tumor Xenografts

In human tumor xenograft models, AEG40826 induces rapid loss of IAP proteins, consistent with its mechanism as a SMAC mimetic promoting autoubiquitination and proteasomal degradation of cIAP1 and cIAP2 [1]. This target engagement has been documented as pharmacodynamic evidence supporting AEG40826's in vivo activity. However, quantitative comparative data on degradation kinetics (e.g., DC50 values or time-course degradation curves) versus other bivalent SMAC mimetics such as Birinapant or SM-164 are not available in public domain sources.

xenograft cIAP1 XIAP protein degradation pharmacodynamics in vivo

Route of Administration and Dosing Schedule: Intravenous Bolus Versus Oral SMAC Mimetics

AEG40826 was administered as a 15-minute intravenous infusion once weekly for three consecutive weeks followed by a one-week rest period (days 1, 8, 15 of each 28-day cycle) in its Phase 1 clinical trial [1]. In contrast, several monovalent SMAC mimetics including AT-406/Debio-1143 are orally bioavailable and administered daily [2]. This dosing route distinction—intravenous bolus dosing with a 28-day cycle versus daily oral administration—represents a fundamental difference in pharmacokinetic profiles and experimental handling requirements.

intravenous pharmacokinetics dosing schedule formulation bioavailability

AEG40826 Optimal Application Scenarios: Evidence-Guided Research Use Cases for Scientific Procurement


Historical Control or Reference Standard in IAP Antagonist Comparative Studies

Given AEG40826's Phase 1 clinical trial history (NCT00708006) and its status as a bivalent SMAC mimetic with documented but non-public binding data, this compound is optimally deployed as a historical reference control in comparative pharmacology studies. Its discontinued clinical development status [1] makes it suitable for establishing baseline IAP degradation responses against which newer, actively developed SMAC mimetics (e.g., Tolinapant, Xevinapant) can be benchmarked, particularly in xenograft models where AEG40826's IAP degradation activity is qualitatively established [2].

Mechanistic Studies Requiring Intravenous Bolus Pharmacodynamics in Rodent Models

For research programs investigating intermittent high-peak-concentration pharmacodynamics rather than sustained daily exposure, AEG40826's established intravenous dosing schedule (weekly bolus over 15 minutes, 3 weeks on/1 week off [3]) provides a validated protocol for studying pulse-dose IAP inhibition. This scenario is particularly relevant for combination studies with TRAIL receptor agonists, as preclinical work demonstrated AEG40826 synergy with TRAIL pathway activation [3]. Formulation guidance for in vivo administration using DMSO, PEG300, and Tween 80 vehicles is documented .

Biochemical Assay Development Where Bivalent Scaffold Architecture Is the Primary Variable

AEG40826 belongs to the bivalent SMAC mimetic subclass—compounds containing two tetrapeptide-mimicking sequences connected by a chemical linker [4]. In experiments designed to dissect the contribution of bivalent architecture to IAP antagonism efficacy versus monovalent mimetics (e.g., AT-406, LCL161) or non-peptidomimetic antagonists (e.g., ASTX-660), AEG40826 serves as a representative bivalent scaffold tool compound. This application leverages the compound's structural class membership rather than its absolute potency, which remains unquantified in public literature [4].

Apoptosis Pathway Studies in Cancer Cell Lines with Defined IAP Overexpression Profiles

AEG40826 degrades cellular cIAP1 and blocks TNF-α pro-survival signaling, making it suitable for apoptosis pathway interrogation in cancer cell lines characterized by IAP protein overexpression . The compound's mechanism—disruption of IAP E3 ubiquitin ligase activity leading to caspase activation—is well-established for the bivalent SMAC mimetic class. However, given the absence of published AEG40826-specific potency data for individual cancer cell lines, researchers should independently determine EC50 values in their specific cellular systems rather than relying on literature-derived sensitivity benchmarks, a limitation documented by 'No published data available' entries in comprehensive IAP antagonist review tables [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AEG40826

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.